Cas no 1261569-06-5 (2-(Difluoromethyl)-5-(trifluoromethyl)phenol)

2-(Difluoromethyl)-5-(trifluoromethyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-5-(trifluoromethyl)phenol
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- Inchi: 1S/C8H5F5O/c9-7(10)5-2-1-4(3-6(5)14)8(11,12)13/h1-3,7,14H
- InChI Key: DSVMUDUTRUDZHA-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C(F)F)=C(C=1)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 191
- Topological Polar Surface Area: 20.2
- XLogP3: 3.1
2-(Difluoromethyl)-5-(trifluoromethyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013005225-250mg |
2-(Difluoromethyl)-5-(trifluoromethyl)phenol |
1261569-06-5 | 97% | 250mg |
$484.80 | 2023-09-03 | |
Alichem | A013005225-1g |
2-(Difluoromethyl)-5-(trifluoromethyl)phenol |
1261569-06-5 | 97% | 1g |
$1534.70 | 2023-09-03 | |
Alichem | A013005225-500mg |
2-(Difluoromethyl)-5-(trifluoromethyl)phenol |
1261569-06-5 | 97% | 500mg |
$806.85 | 2023-09-03 |
2-(Difluoromethyl)-5-(trifluoromethyl)phenol Related Literature
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
Additional information on 2-(Difluoromethyl)-5-(trifluoromethyl)phenol
Comprehensive Analysis of 2-(Difluoromethyl)-5-(trifluoromethyl)phenol (CAS No. 1261569-06-5)
2-(Difluoromethyl)-5-(trifluoromethyl)phenol (CAS No. 1261569-06-5) is a fluorinated phenolic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various industries. This compound, characterized by its difluoromethyl and trifluoromethyl substituents, exhibits remarkable stability and reactivity, making it a valuable intermediate in organic synthesis and material science. Researchers and industry professionals are increasingly exploring its uses in pharmaceuticals, agrochemicals, and advanced materials, aligning with the growing demand for fluorinated compounds in high-performance applications.
The molecular structure of 2-(Difluoromethyl)-5-(trifluoromethyl)phenol features a phenol ring substituted with a difluoromethyl group at the 2-position and a trifluoromethyl group at the 5-position. This arrangement imparts distinct electronic and steric effects, which are critical for its reactivity and interaction with other molecules. The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, traits highly sought after in drug discovery and agrochemical formulations. As the pharmaceutical industry continues to prioritize fluorine-containing drugs, this compound's relevance is expected to rise.
In the context of sustainable chemistry, 2-(Difluoromethyl)-5-(trifluoromethyl)phenol has been studied for its potential role in green synthesis methodologies. Fluorinated compounds often require harsh reaction conditions, but recent advancements in catalytic processes have enabled more efficient and environmentally friendly production routes. This aligns with the global push toward green chemistry and reduced environmental impact, a topic frequently searched by professionals in the field. The compound's versatility also extends to its use in high-performance polymers and electronic materials, where its thermal and chemical stability are highly valued.
From an industrial perspective, the demand for CAS No. 1261569-06-5 is driven by its applications in specialty chemicals and advanced materials. Its ability to act as a building block for complex molecules makes it indispensable in the synthesis of bioactive compounds and functional materials. For instance, it has been investigated as a precursor for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), technologies that dominate current consumer electronics markets. This connection to cutting-edge technology ensures its continued relevance in research and development.
Safety and handling of 2-(Difluoromethyl)-5-(trifluoromethyl)phenol are also critical considerations for laboratories and manufacturing facilities. While not classified as hazardous under standard regulations, proper storage and handling protocols must be followed to ensure workplace safety. This aspect is particularly important given the increasing scrutiny on chemical safety and regulatory compliance in industrial settings. Professionals often search for guidelines on safe handling, making this a pertinent topic to address.
Looking ahead, the future of 2-(Difluoromethyl)-5-(trifluoromethyl)phenol appears promising, with ongoing research exploring its potential in emerging fields such as renewable energy and nanotechnology. Its unique properties position it as a candidate for innovative applications, from energy storage solutions to smart materials. As the scientific community continues to uncover new uses for fluorinated compounds, this compound is likely to remain at the forefront of chemical innovation.
In summary, 2-(Difluoromethyl)-5-(trifluoromethyl)phenol (CAS No. 1261569-06-5) is a multifaceted compound with broad applicability across multiple industries. Its structural features, combined with the growing interest in fluorinated intermediates, make it a subject of ongoing research and commercial interest. By addressing key trends such as green chemistry, advanced materials, and safety protocols, this article provides a comprehensive overview tailored to the needs of modern researchers and industry professionals.
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